3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Description
Properties
CAS No. |
82450-42-8 |
|---|---|
Molecular Formula |
C22H15N3OS |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(6-methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H15N3OS/c1-14-11-12-18-19(13-14)27-22(24-18)25-20(15-7-3-2-4-8-15)23-17-10-6-5-9-16(17)21(25)26/h2-13H,1H3 |
InChI Key |
QLMCUUJWFIHFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 2-aminobenzothiazole with 2-phenylquinazolin-4(3H)-one in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted benzothiazole or quinazolinone derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is its potential as an anticancer agent. Research has indicated that derivatives of quinazoline compounds exhibit notable cytotoxic effects against various cancer cell lines.
Case Study:
A study published in the European Journal of Medicinal Chemistry demonstrated that certain quinazoline derivatives, including those similar to this compound, exhibited significant antiproliferative activity against human cancer cells, suggesting that modifications in the benzothiazole moiety can enhance their efficacy .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further investigation in the field of infectious diseases.
Research Findings:
A review highlighted the synthesis of various benzothiazole-based compounds and their evaluation against pathogenic microorganisms. The findings indicated that modifications to the benzothiazole structure could lead to enhanced antimicrobial potency .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of benzothiazole derivatives, including this compound. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Example Study:
In a study assessing neuroprotective effects, certain derivatives demonstrated the ability to inhibit neuronal cell death induced by oxidative stress, indicating their potential utility in treating neurodegenerative diseases .
Antidiabetic Activity
Another area of interest is the compound's potential role in managing diabetes. Some studies have shown that benzothiazole derivatives can act as inhibitors for enzymes linked to glucose metabolism.
Clinical Implications:
Research on related compounds has indicated significant antidiabetic activity, with some derivatives lowering plasma glucose levels in diabetic models. This suggests that this compound may also have similar effects worth investigating further .
Synthesis and Structural Modifications
The synthesis of this compound often involves various chemical reactions that allow for structural modifications aimed at enhancing biological activity.
Synthesis Techniques:
Common methods include condensation reactions and coupling techniques that facilitate the introduction of different functional groups onto the quinazoline and benzothiazole moieties. These modifications are crucial for optimizing the compound's pharmacological properties .
Mechanism of Action
The mechanism of action of 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Quinazolinone derivatives differ primarily in their substituents, which influence solubility, melting points, and reactivity. Key analogs include:
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., Cl, F) increase melting points compared to electron-donating groups (e.g., OMe) .
- Spectral Data : The C=O stretching frequency in IR/Raman spectra varies with substituent electronic effects. For example, electron-withdrawing groups like Cl reduce the frequency (1656 cm⁻¹) compared to methoxy-substituted analogs (1683 cm⁻¹) .
- Synthetic Efficiency : Yields for imine-substituted derivatives range from 68% to 78%, indicating moderate synthetic accessibility .
Antimicrobial and Antimycobacterial Activity
- The 6-methylbenzo[d]thiazol-2-yl derivative (target compound) demonstrated antimycobacterial activity in a study by Shaikh et al. (2014), likely due to the benzothiazole moiety’s ability to disrupt microbial membranes .
- Analogous compounds, such as 3-(4-hydroxy-3-methoxyphenyl)methyleneamino derivatives, showed antimicrobial activity against multidrug-resistant strains, with in silico docking suggesting inhibition of bacterial outer membrane proteins .
Anticonvulsant Activity
- Derivatives with p-chloro and furan-2-yl substituents significantly reduced tonic convulsions in animal models, attributed to their interaction with central nervous system ion channels .
Antioxidant Activity
- Quinazolinones with imidazole or acryloyl substituents exhibited DPPH radical scavenging activity comparable to ascorbic acid, highlighting the role of conjugated systems in redox modulation .
Analytical Consistency
- Elemental analysis for most derivatives aligns with theoretical values, though minor discrepancies (e.g., ±0.3% for C/H/N) are noted, likely due to hygroscopicity or purification challenges .
Biological Activity
The compound 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a member of the quinazolinone family, known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a unique combination of a methyl-substituted benzo[d]thiazole moiety and a phenyl group attached to the quinazolinone core. Its molecular formula is , with a molecular weight of 373.44 g/mol. The compound's structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.44 g/mol |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step processes, often beginning with the reaction of 2-amino-benzamide with a thiazole derivative under reflux conditions in solvents such as dimethylformamide. This method allows for the introduction of various substituents that can enhance biological activity.
Anticancer Activity
Research has shown that derivatives of quinazolinones, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines:
- Lung Cancer (EKVX) : IC50 values indicate strong efficacy.
- Colon Cancer (HCT-15) : Demonstrated notable growth inhibition.
- Breast Cancer (MDA-MB-231) : Effective against this cell line as well.
The structure-activity relationship (SAR) suggests that the presence of the benzo[d]thiazole moiety enhances the compound's interaction with cellular targets involved in tumor proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values were recorded at 16 μg/mL, indicating potent antibacterial activity.
- Broad-spectrum Activity : The compound showed effectiveness against multiple strains, including resistant bacteria, suggesting its potential as a new antibiotic agent .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antitumor Studies :
- Antimicrobial Studies :
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Anticancer and antimicrobial |
| 6-Bromoquinazolinone | Bromine substitution | Antimicrobial activity |
| Benzothiazole derivatives | Benzothiazole core | Antitumor properties |
This table illustrates how structural modifications can influence biological activity, highlighting the potential for developing more effective derivatives .
Q & A
Q. What are the common synthetic routes for 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions. For example:
- Step 1 : Condensation of 4-chlorobenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate .
- Step 2 : Cyclization with reagents like triphosgene in 1,2-dichloroethane catalyzed by dimethylformamide (DMF) .
- Alternative route : Reacting 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one with cyanuric chloride in acetone-water mixtures to introduce triazine-based substituents .
Q. Key Factors Affecting Yield :
Q. Table 1: Comparison of Synthetic Methods
Q. How is structural characterization performed for this compound, and what spectral markers are critical?
Characterization relies on FT-IR , NMR , and mass spectrometry :
- FT-IR : Peaks at ~1700–1793 cm⁻¹ (C=O stretch) and ~1520–1593 cm⁻¹ (C=N) confirm quinazolinone and thiazole moieties .
- ¹H NMR : Aromatic protons appear at δ 7.20–8.11 ppm; methyl groups (e.g., 6-methylbenzo[d]thiazole) show singlets at δ 2.27–2.29 .
- ¹³C NMR : Carbonyl carbons resonate at ~160–164 ppm, while aromatic carbons range from 114–151 ppm .
Validation Tip : Cross-check with LCMS data (e.g., m/z 360.9682 for [M⁺] in thiazolidinone derivatives) .
Q. What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of dust/gases .
- PPE : Gloves and goggles to prevent skin/eye contact .
- Storage : Keep away from incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can structural modifications enhance antitumor activity?
Strategies :
Q. Table 2: Bioactivity of Modified Derivatives
| Derivative Structure | IC50 (HCT116) | Reference |
|---|---|---|
| 3-(5-(4-Bromobenzylidene)-thiazolidinone | 5.27 µM | |
| Thiadiazolylmethylthioquinazolinone | <10 µM |
Q. What computational methods predict reactivity and optimize NLO properties?
- DFT Studies : B3LYP/6-31G(d,p) calculates hyperpolarizability (β) for nonlinear optical (NLO) applications. For example, compound 4i (from ) shows β = 360.9682 × 10⁻³⁰ esu, making it a candidate for NLO materials .
- QTAIM Analysis : Identifies critical intermolecular interactions (e.g., N8—O22···H47) stabilizing the crystal lattice .
- QSAR Models : Use topological indices (¹Χᵥ, ²Χᵥ) and electronic parameters (total energy) to correlate structure with antimicrobial activity .
Q. How are contradictions in bioactivity data resolved across studies?
Case Example : A compound may show high in vitro antifungal activity but poor in vivo efficacy due to metabolic instability. Resolution Strategies :
Q. Table 3: Antifungal Activity vs. Stability
| Compound | MIC (µg/mL) | Half-life (Liver Microsomes) |
|---|---|---|
| 4i | 1.71 | 2.5 hours |
| 4i-Prodrug | 1.65 | 8.0 hours |
Q. What methodologies validate molecular targets in anticancer studies?
Q. How are structure-activity relationships (SARs) quantified for antimicrobial derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
